molecular formula C12H21NO4 B13916043 Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate

Cat. No.: B13916043
M. Wt: 243.30 g/mol
InChI Key: GSBWHAQGMUNDDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is a substituted azetidine derivative characterized by a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 2-position, and a methoxy-oxoethyl side chain at the 3-position. Azetidines are strained heterocycles of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3

InChI Key

GSBWHAQGMUNDDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Addition of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or tert-butyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original methoxy or tert-butyl groups.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Purity/Yield References
Target compound 2-methyl, 3-(2-methoxy-2-oxoethyl) azetidine ~300 (estimated) N/A N/A
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1a) 3-(2-methoxy-2-oxoethylidene) azetidine (double bond at C3) 405.2384 ([M+H]⁺) 91% yield
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate 3-benzyl, 2-oxo azetidine with ethyl ester 289.168 66% yield
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) Ethoxy ester variant of 1a 419.265 (estimated) 66% yield
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Hydroxyethyl substituent instead of methoxy-oxoethyl 215.29 N/A
tert-Butyl 3-(3-methoxy-3-oxopropyl)-4-oxo-piperidine-1-carboxylate (36) Piperidine ring (6-membered) with 4-oxo and methoxypropyl groups ~300 (estimated) N/A

Key Observations :

  • Substituent effects : Ethylidene groups (e.g., 1a) introduce unsaturation, increasing rigidity and altering electronic properties compared to saturated ethyl chains . Hydroxyethyl substituents (e.g., ) enhance hydrophilicity, while benzyl groups (e.g., ) introduce aromatic bulk.
  • Ester variations : Methoxy esters are more electron-withdrawing than ethoxy esters, influencing hydrolysis rates and downstream derivatization .

Key Observations :

  • Catalyst choice : DBU is effective for aza-Michael additions, enabling selective functionalization of azetidine rings .
  • Derivatization : The methoxy ester in 1a can be hydrolyzed to carboxylic acids or converted to amides (e.g., ), highlighting its versatility as a synthetic intermediate.

Spectroscopic Characterization

Table 3: Spectroscopic Data

Compound Name ¹H NMR (δ, ppm) IR (C=O, cm⁻¹) HRMS ([M+H]⁺) References
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1a) 5.84 (s, =CH), 3.77 (s, OCH₃), 1.50 (s, tBu) ~1730 405.2384 (calc.)
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate Aromatic H: 7.3–7.1 (m), 4.15 (q, J=7.1 Hz, OCH₂CH₃) ~1740 289.168 (observed)
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 3.60 (t, J=6.2 Hz, CH₂OH), 1.48 (s, tBu) N/A 215.29 (calc.)

Key Observations :

  • ¹H NMR : The ethylidene proton in 1a appears as a singlet at δ 5.84, distinct from saturated ethyl chains .
  • IR : C=O stretches for esters (~1730–1740 cm⁻¹) are consistent across analogs, while amides (e.g., ) show lower frequencies (~1650–1680 cm⁻¹).

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxo-ethyl)-2-methyl-azetidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 2940957-01-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of cancer therapy. The compound's structure suggests potential interactions with various biological targets, leading to effects such as apoptosis in cancer cells.

Anticancer Activity

Several studies have demonstrated that derivatives of azetidine compounds can exhibit significant anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.65Induces apoptosis via caspase activation
Compound BHeLa (cervical cancer)2.41Cell cycle arrest at G1 phase
Tert-butyl derivativeU937 (leukemia)Not specifiedPotential modulation of apoptotic pathways

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Research has indicated that certain derivatives can halt cell proliferation, particularly at the G1 phase, which is critical for preventing tumor growth.
  • Interaction with Molecular Targets : The compound may interact with specific receptors or enzymes involved in cancer progression, although exact targets remain to be fully elucidated.

Case Studies and Research Findings

A recent study highlighted the potential of azetidine derivatives in drug discovery:

  • Study Findings : A series of azetidine derivatives were synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutics.
    • Example : One derivative exhibited an IC₅₀ value of 0.48 µM against MCF-7 cells, indicating a stronger effect than traditional drugs like doxorubicin.

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